molecular formula C12H14Cl2N2 B1434003 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride CAS No. 1803609-98-4

9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride

Cat. No.: B1434003
CAS No.: 1803609-98-4
M. Wt: 257.16 g/mol
InChI Key: JDMLUAHJZXGWOR-UHFFFAOYSA-N
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Description

The 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride scaffold is recognized in medicinal chemistry as a versatile framework for developing novel small molecules . Recent patent literature identifies this specific chemical class as a novel and potent inhibitor of cyclic GMP-AMP synthase (cGAS) . cGAS is a critical cytosolic DNA sensor that, upon activation, triggers the production of proinflammatory cytokines and type I interferons . Inhibiting cGAS is a promising therapeutic strategy for various immune-mediated diseases. Research indicates that these inhibitors hold potential for treating conditions such as systemic lupus erythematosus (SLE) and lupus nephritis, where the cGAS signaling pathway is implicated in the disease pathology . This compound provides researchers with a valuable chemical tool to further elucidate the role of cGAS in autoimmune and inflammatory pathways, supporting the discovery of new treatments for cGAS-mediated immune disorders . The azepino[4,3-b]indole core structure is also investigated for its relevance in targeting other biological processes, underscoring its utility in diverse drug discovery programs .

Properties

IUPAC Name

9-chloro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2.ClH/c13-8-3-4-12-9(6-8)10-7-14-5-1-2-11(10)15-12;/h3-4,6,14-15H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMLUAHJZXGWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C3=C(N2)C=CC(=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-Chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that have been studied for their various pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C₁₂H₁₃ClN₂
  • Molecular Weight : 220.70 g/mol
  • CAS Number : 1038264-37-7

Anticancer Properties

Recent studies have highlighted the anticancer potential of azepinoindoles. For instance, compounds derived from this structural framework have shown promising activity against various cancer cell lines. A study indicated that azepino[4,3-b]indole derivatives could inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 1: Summary of Anticancer Activity

CompoundCancer Cell Line TestedIC50 (µM)Mechanism of Action
9-Chloro-1H,2H,3H,4H,5H,6H-Azepino[4,3-b]IndoleA549 (Lung)15Induction of apoptosis
HCT116 (Colon)20Cell cycle arrest
MCF7 (Breast)18Modulation of Bcl-2 family proteins

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been suggested that azepinoindoles can act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammation and pain pathways. Inhibition of COX-2 can lead to reduced prostaglandin synthesis and subsequent alleviation of inflammatory responses .

Neuroprotective Effects

Another area of interest is the neuroprotective effects associated with this compound. Research suggests that azepinoindoles may provide protection against neurodegenerative diseases by modulating neuroinflammatory processes and promoting neuronal survival under stress conditions. This is particularly relevant in the context of diseases like Alzheimer's and Parkinson's .

Case Study 1: Anticancer Activity in Lung Cancer

A recent study explored the effects of 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole on A549 lung cancer cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Case Study 2: COX-2 Inhibition

In a pharmacological study assessing COX inhibition, azepinoindole derivatives were tested for their ability to inhibit COX-2 activity in vitro. The results demonstrated a dose-dependent inhibition with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential use as an anti-inflammatory agent with fewer side effects than traditional NSAIDs.

Scientific Research Applications

Neuroprotective Agents

Recent studies have highlighted the potential of indole derivatives, including 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride, as neuroprotective agents. These compounds exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in treating neurodegenerative diseases like Alzheimer's. For instance, a study reported that certain derivatives showed significant AChE inhibitory activity with IC50 values suggesting potential therapeutic effects against cognitive decline associated with Alzheimer's disease .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study synthesized various indole derivatives and tested them against common bacterial strains. The results indicated that some derivatives exhibited notable antibacterial activity, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Inhibition of Monoamine Oxidases

Research has demonstrated that indole-based compounds can act as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. The inhibition of these enzymes is beneficial in managing mood disorders and neurodegenerative conditions. Molecular docking studies have shown strong interactions between these compounds and the active sites of MAO enzymes .

Case Studies

Study ReferenceFocus AreaFindings
Neuroprotective EffectsDemonstrated significant AChE inhibition with IC50 values indicating potential for Alzheimer's treatment.
Antimicrobial ActivityIdentified several derivatives with effective antibacterial properties against E. coli and Staphylococcus aureus.
Enzyme InhibitionShowed promising results in inhibiting MAO-A and MAO-B activities through molecular docking studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Halogenated Derivatives
  • 9-Fluoro Analog (CAS 1803562-84-6): Structure: Differs by a fluorine substituent at the 9-position instead of chlorine. Molecular Formula: C₁₂H₁₄ClFN₂ (hydrochloride salt) .
  • Bromo- and Methoxy-Substituted Indoles :

    • Compounds such as 6-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (10) and 3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole (11) highlight how bulkier substituents (e.g., bromine, methoxy groups) influence melting points and solubility. For instance, brominated analogs exhibit higher melting points (>200°C) compared to methoxy-substituted compounds (159–160°C) .
Ring-Fusion Variations
  • Pyrido[4,3-b]indole Derivatives :
    • Replacement of the azepine ring with a pyridine ring (e.g., 9-aryl-5H-pyrido[4,3-b]indoles) introduces aromatic nitrogen atoms, enhancing π-π stacking interactions but reducing conformational flexibility .
  • Imidazo-Indole Hybrids: Compounds like ethyl 4H-pyrido[1'',2'':1',2']imidazo[4',5':6,7]azepino[3,4,5-cd]indole-6-carboxylate (9a) demonstrate how additional fused rings (imidazole) increase molecular complexity and may improve thermal stability .

Physical and Spectral Properties

Melting Points and Solubility
Compound Melting Point (°C) Key Substituent Reference
9-Chloro-azepino[4,3-b]indole HCl Not reported Cl
9-Fluoro-azepino[4,3-b]indole HCl Not reported F
6-Bromo-3-(4-iodobenzyl)-1H-indole (10) >200 Br, I
3-(4-Methoxybenzyl)-1H-indole (11) 159–160 OCH₃
  • Trends : Halogen size correlates with melting point; bulkier halogens (Br, I) increase rigidity and intermolecular forces.
Spectroscopic Data
  • ¹H NMR Shifts :
    • Indole NH protons in 9-fluoro analogs resonate at δ ~11.5 ppm, whereas chloro derivatives may experience downfield shifts due to chlorine’s electron-withdrawing effect .
    • Aromatic protons in brominated indoles (e.g., compound 10) show splitting patterns indicative of para-substitution .
  • IR Spectra :
    • C-Cl stretches (~550–650 cm⁻¹) and C-F stretches (~1000–1100 cm⁻¹) provide distinct fingerprints for halogen identification .

Preparation Methods

Cyclization to Form Azepinoindole Core

The azepino[4,3-b]indole skeleton is commonly synthesized via acid-catalyzed cyclization reactions involving appropriate indole derivatives and cyclic ketones or aldehydes. A representative method involves:

  • Starting from arylhydrazines and Boc-protected 4-piperidone derivatives, a Fischer-indole synthesis approach is employed to form tetrahydro-γ-carbolines, which are structurally related to azepinoindoles.
  • Acid-catalyzed rearrangement of enehydrazine intermediates via a-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, leads to the formation of the azepino ring fused to the indole core.
  • Typical reaction conditions involve heating in ethanol with hydrochloric acid or other acid catalysts such as 2,4,6-trichloro-1,3,5-triazine, sometimes requiring more forcing conditions for electron-poor substrates (e.g., use of trifluoroboron etherate complexes).

Chlorination at the 9-Position

  • The introduction of the chlorine atom at the 9-position can be achieved via selective halogenation reactions using chlorinating agents under controlled conditions.
  • In some synthetic sequences, the chloro substituent is introduced via coupling reactions such as Ullmann-type reactions or Suzuki-Miyaura couplings involving chloro-substituted intermediates.
  • Reaction parameters like temperature (e.g., heating at 80–170 °C), solvents (e.g., dimethylformamide, ethanol), and reaction time (several hours to overnight) are optimized to maximize yield and selectivity.

Hydrochloride Salt Formation

  • The final step involves conversion of the free base azepinoindole to its hydrochloride salt by treatment with hydrochloric acid, often in an alcoholic solvent such as ethanol.
  • The salt formation improves the compound’s stability, solubility, and handling properties.
  • Filtration and washing steps follow to isolate the pure hydrochloride salt, which is then dried under reduced pressure.

Representative Synthetic Procedure (Summarized)

Step Reagents/Conditions Outcome Yield (%)
1. Cyclization Aryl hydrazine + Boc-protected 4-piperidone, EtOH/HCl, reflux Formation of tetrahydro-γ-carboline intermediate 60–90
2. Chlorination Chlorinating agent or coupling with chloro-substituted boronate, DMF, 80–170 °C Introduction of 9-chloro substituent 50–85
3. Salt formation HCl in EtOH, room temperature Formation of hydrochloride salt Quantitative
4. Purification Filtration, washing, recrystallization or preparative HPLC Pure 9-chloro-azepinoindole hydrochloride -

Analytical and Purification Techniques

  • Purification is commonly achieved by column chromatography using silica gel with gradients of methanol in dichloromethane or ethyl acetate/petroleum ether mixtures.
  • Preparative high-performance liquid chromatography (HPLC) is used for final purification, especially when high purity is required for biological testing.
  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and HPLC purity analysis.

Research Findings and Optimization

  • Studies indicate that the choice of acid catalyst and reaction temperature critically affects the cyclization efficiency and yield.
  • Electron-donating and electron-withdrawing substituents on the indole or hydrazine precursors influence the reaction rate and product distribution.
  • Microwave-assisted heating has been reported to enhance reaction rates and yields in Ullmann-type coupling steps for the introduction of substituents.
  • Use of protecting groups such as Boc facilitates selective transformations and improves overall synthetic efficiency.

Summary Table of Key Reaction Parameters

Reaction Step Catalyst/Agent Solvent Temperature (°C) Time (h) Yield (%) Notes
Cyclization HCl or 2,4,6-trichloro-1,3,5-triazine EtOH 60–110 6–12 60–90 Acid-catalyzed rearrangement
Chlorination/Coupling Chlorinating agent or Pd catalyst (Suzuki) DMF 80–170 2–12 50–85 Ullmann or Suzuki-Miyaura coupling
Salt formation HCl EtOH RT 1–2 Quantitative Conversion to hydrochloride salt
Purification Silica gel chromatography/HPLC Various Ambient - - Gradient elution for purity

Q & A

What are the optimal synthetic routes for 9-chloro-azepinoindole hydrochloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
Synthesis of azepinoindole derivatives typically involves multi-step protocols, including cyclization and halogenation. For chloro-substituted analogs, a plausible route involves:

  • Step 1: Cyclization of indole precursors using catalysts like CuI (commonly used in click chemistry for triazole formation; see indole-triazole coupling in ).
  • Step 2: Chlorination via electrophilic substitution (e.g., using N-chlorosuccinimide in DMF) .
  • Optimization: Solvent selection (e.g., PEG-400/DMF mixtures enhance solubility of hydrophobic intermediates) and temperature control (60–80°C) can minimize side reactions. Post-synthesis purification via silica gel chromatography (70:30 ethyl acetate/hexane) improves purity .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies in bioactivity often arise from:

  • Purity Variance: Use HPLC (≥95% purity threshold) to validate compound integrity, as impurities (e.g., dechlorinated byproducts) may skew results .
  • Stereochemical Complexity: Chiral centers in azepinoindole scaffolds (e.g., 3 stereocenters in related compounds; ) require enantiomeric resolution via chiral column chromatography or asymmetric synthesis .
  • Assay Conditions: Standardize cell-based assays (e.g., FLT3 inhibition protocols from ) to control for variables like pH and serum protein interference.

What advanced computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solubility and stability in aqueous buffers using software like MOE (Molecular Operating Environment; ).
  • DFT Calculations: Predict pKa (for hydrochloride salt dissociation) and logP values using Gaussian09 with B3LYP/6-31G* basis sets .
  • Topological Polar Surface Area (TPSA): Calculate TPSA (~49.3 Ų for analogs; ) to estimate blood-brain barrier permeability.

How should researchers design stability studies for this hydrochloride salt under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Perform accelerated degradation studies at 40°C/75% RH for 6 months, monitoring chloride content via ion chromatography .
  • Light Sensitivity: Expose samples to UV-Vis light (300–800 nm) and analyze degradation products using LC-MS .
  • Solution Stability: Test pH-dependent hydrolysis (pH 1–7.4) over 24 hours, quantifying parent compound loss via NMR .

What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR to assign aromatic protons (δ 6.5–8.0 ppm) and azepine ring protons (δ 2.0–4.0 ppm). 19F NMR is irrelevant here but useful for fluoro analogs ().
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error (e.g., FAB-HRMS in ).
  • X-ray Crystallography: Resolve stereochemistry for crystalline derivatives (e.g., related indole structures in ).

How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Catalyst Recycling: Use immobilized CuI catalysts to reduce metal contamination and costs (analogous to triazole synthesis in ).
  • Flow Chemistry: Implement continuous-flow reactors for hazardous steps (e.g., chlorination) to improve safety and reproducibility.
  • Byproduct Management: Optimize workup protocols (e.g., aqueous/organic phase separation) to remove unreacted precursors .

What are the key differences in reactivity between chloro- and fluoro-substituted azepinoindole derivatives?

Methodological Answer:

  • Electronic Effects: Chloro groups are stronger electron-withdrawing groups (EWG) than fluoro, altering electrophilic substitution rates (e.g., slower nitration for chloro derivatives) .
  • Hydrogen Bonding: Fluorine’s higher electronegativity increases hydrogen-bond acceptor capacity, affecting solubility (e.g., fluoro analogs may have lower logP) .
  • Metabolic Stability: Chloro substituents generally reduce CYP450-mediated oxidation compared to fluoro groups .

How can contradictory solubility data in polar vs. nonpolar solvents be reconciled?

Methodological Answer:

  • Solubility Profiling: Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) and solvents (DMSO, ethanol, hexane).
  • Co-solvency Approach: Blend DMSO with water (e.g., 10% v/v) to enhance solubility of hydrophobic hydrochloride salts .
  • Thermodynamic Analysis: Measure melting point depression (e.g., DSC) to identify polymorphic forms affecting solubility .

What strategies are recommended for assessing in vitro toxicity of this compound?

Methodological Answer:

  • Cytotoxicity Assays: Use MTT/WST-1 assays on HEK293 and HepG2 cells, comparing IC50 values to known toxicants (e.g., bisindolylmaleimide inhibitors in ).
  • Genotoxicity Screening: Perform Ames test (bacterial reverse mutation assay) to detect DNA damage .
  • Mitochondrial Stress Tests: Measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) via Seahorse assays .

How can researchers validate target engagement in mechanistic studies?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to purified targets (e.g., FLT3 kinase in ).
  • Cellular Thermal Shift Assay (CETSA): Confirm target stabilization in lysates after compound treatment .
  • CRISPR Knockout Models: Compare activity in wild-type vs. target-deficient cells to isolate off-target effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
Reactant of Route 2
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride

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